Canagliflozin 3-Glucuronide

UGT1A9 glucuronidation pharmacogenomics

Inaccurate quantification of the major canagliflozin metabolite M7 due to isomer cross-reactivity compromises UGT1A9 phenotyping and DDI assessments. This high-purity reference standard resolves that challenge. · Differentiates M7 (UGT1A9-specific) from M5 (UGT2B4-specific) per validated UPLC-MS/MS methods. · Essential for UGT1A9*3 polymorphism studies, where canagliflozin AUC increases by 45% via M7 pathway. · Sole glucuronide formed in kidney microsomes, critical for renal disposition research.

Molecular Formula C₃₀H₃₃FO₁₁S
Molecular Weight 620.64
Cat. No. B1159939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin 3-Glucuronide
Molecular FormulaC₃₀H₃₃FO₁₁S
Molecular Weight620.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin 3-Glucuronide (M7) Overview


Canagliflozin 3-Glucuronide, also designated as M7, is a major pharmacologically inactive Phase II O-glucuronide metabolite of the SGLT2 inhibitor canagliflozin [1]. Formed predominantly through conjugation of glucuronic acid to the C3-hydroxyl group of the glucose moiety, M7 represents approximately 19% of total drug-related exposure in humans [2]. Its formation is primarily catalyzed by the enzyme UGT1A9, with UGT2B4 playing a secondary role [3]. As a critical analyte in pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments, this compound is essential for laboratories requiring high-purity reference standards to accurately quantify and differentiate between the major glucuronide isomers of canagliflozin.

Reference Standard Canagliflozin 3-Glucuronide (M7) – major inactive O-glucuronide metabolite formed via UGT1A9
Isomer Differentiation Enables selective quantification of M7 without interference from positional isomer M5 (2-O-glucuronide)
Research Context Supports UGT phenotyping, PK bioanalysis, DDI screening, and renal metabolism studies

Canagliflozin 3-Glucuronide (M7) Substitution Limitations


Substituting Canagliflozin 3-Glucuronide (M7) with its positional isomer M5 (2-O-glucuronide) or other canagliflozin metabolites fundamentally compromises analytical and metabolic investigations. These two glucuronides are formed by distinct UDP-glucuronosyltransferase (UGT) enzymes: M7 is catalyzed predominantly by UGT1A9, whereas M5 formation is mediated primarily by UGT2B4 [1]. This enzymatic divergence translates to differential tissue distribution—while both M7 and M5 are formed in liver microsomes, only M7 is formed in kidney microsomes [2]. Consequently, using M5 as an analytical surrogate for M7 yields inaccurate quantification of the UGT1A9-specific metabolic pathway, introduces error in pharmacokinetic exposure assessments, and obscures genotype-phenotype correlations associated with UGT1A9 polymorphisms (e.g., UGT1A9*3) which increase canagliflozin AUC by 45% [3].

Target: M7 (3-O-glucuronide)
Substitute: M5 (2-O-glucuronide) or other canagliflozin metabolites
Enzyme Pathway M7 formation is UGT1A9-dependent; M5 is UGT2B4-mediated. Substitution obscures UGT1A9-specific phenotyping and genotype-phenotype correlations.
Tissue Distribution M7 is formed in kidney microsomes, M5 is not. Replacement misrepresents renal metabolism and intrarenal drug disposition studies.
Inhibitor Profile M7 and M5 show distinct sensitivity to UGT inhibitors (e.g., niflumic acid). Substitution fails to reflect UGT1A9-mediated DDI risk.

Canagliflozin 3-Glucuronide (M7) Evidence Summary


UGT1A9-Specific M7 Formation

Canagliflozin 3-glucuronide (M7) formation is catalyzed exclusively by UGT1A9, whereas its positional isomer M5 is formed by UGT2B4 [1]. In UGT1A9*3 variant carriers, canagliflozin plasma exposure (AUCτ,ss) increased by 45% relative to wild-type, a clinically significant pharmacogenomic effect mediated specifically through the M7 pathway [2].

UGT1A9-Specific Formation
Head-to-head
M7: primarily UGT1A9; M5: UGT2B4. UGT1A9*3 variant → +45% canagliflozin AUC
Supports UGT1A9 phenotyping and genotype-exposure correlation studies
Recombinant UGT incubations; pooled human phase 1 data (n=134)
UGT1A9 glucuronidation pharmacogenomics

M7 Tissue Distribution in Liver and Kidney

Canagliflozin 3-glucuronide (M7) is formed in both human liver and kidney microsomes, whereas M5 formation is restricted to liver microsomes [1]. This tissue-specific distribution indicates that M7 is the exclusive glucuronide metabolite formed in the kidney, the primary organ of canagliflozin's therapeutic action.

Tissue Distribution
Head-to-head
M7 formed in liver and kidney microsomes; M5 liver only
M7 required for renal metabolism research; M5 not informative for kidney studies
In vitro human liver, kidney, and intestine microsomal incubations
tissue distribution renal metabolism extrahepatic glucuronidation

Selective M7 Inhibition by Niflumic Acid

Niflumic acid selectively inhibits M7 formation with an IC50 of 1.9 ± 0.03 μM, while showing no inhibition activity against M5 formation [1]. The calculated Ki value for niflumic acid against M7 formation is 0.8 ± 0.25 μM [2]. In contrast, diclofenac inhibits both pathways but with differential potency: IC50 = 80 ± 13 μM for M7 vs. 32 ± 13 μM for M5 [3].

Selective UGT1A9 Inhibition
Head-to-head
Niflumic acid IC50 = 1.9 μM for M7, no inhibition for M5; Ki = 0.8 μM
Enables selective DDI screening for UGT1A9-mediated metabolic interactions
Human liver microsomes (pooled and individual, n=5)
UGT inhibition drug-drug interaction reaction phenotyping

UPLC-MS/MS Method for M7 Quantification

A validated UPLC-MS/MS method has been established that simultaneously quantifies canagliflozin and its metabolites including M5, M7, M17 (all O-glucuronides), and M9 (oxidation metabolite) in rat plasma [1]. The method employs a Waters XBridge BEH C18 column with 0.1% acetonitrile-formic acid (75:15, v/v) mobile phase and uses the MRM transition m/z 638.10→191.10 for O-glucuronide metabolites [2]. This validated method was applied to demonstrate that pharmacokinetic parameters (AUC0–t, AUC0–∞, CLz/F, Vz/F) of canagliflozin differ significantly between control and diabetic rats (p < 0.05 or p < 0.01) [3].

UPLC-MS/MS Quantification
Method context
MRM transition m/z 638.10→191.10; simultaneous analysis of M5, M7, M17, M9 in rat plasma
Validated method supports bioanalytical method development and PK sample analysis
Waters XBridge BEH C18 column; positive ESI; liquid-liquid extraction
UPLC-MS/MS bioanalysis pharmacokinetics

M7 Dominant Glucuronide Exposure

In humans, Canagliflozin 3-glucuronide (M7) represents approximately 19% of total drug-related exposure, making it the more abundant major glucuronide metabolite compared to M5, which accounts for 14% [1]. Both M7 and M5 are pharmacologically inactive and each represents >10% of total drug-related exposure in human plasma [2].

Dominant Glucuronide Exposure
Head-to-head
M7: ~19% total drug-related exposure; M5: ~14%
M7 is the predominant glucuronide for exposure assessment and metabolite safety research
Human PK studies at therapeutic doses; oral bioavailability 65%
pharmacokinetics metabolite exposure human ADME

M7 UGT-Dependent Clearance Pathway

Canagliflozin is a substrate of efflux transporters P-glycoprotein, BCRP, and MRP2, but is not a substrate of uptake transporters OATP1B1, OATP1B3, OAT1, OAT3, OCT1, or OCT2 [1]. Canagliflozin metabolism to M7 and M5 is primarily mediated by UGT1A9 and UGT2B4, not by CYP enzymes [2]. In PBPK DDI simulations, mean AUC and Cmax ratios for CYP probe substrates (simvastatin, S-warfarin, bupropion, repaglinide) with and without canagliflozin remained within 0.80–1.25, confirming no clinically relevant CYP-mediated interactions [3].

Transporter & DDI Profile
Class-level inference
Canagliflozin is P-gp substrate (IC50 19.3 μM); M7 formation is UGT-dependent, not CYP-mediated
Informs DDI risk assessment focusing on UGT pathway rather than CYP interactions
PBPK simulations; class-level comparison with other SGLT2 inhibitors
drug transporters P-glycoprotein BCRP OAT OATP

Canagliflozin 3-Glucuronide (M7) Applications


UGT1A9 Phenotyping & Pharmacogenomics

M7 is the preferred probe substrate for UGT1A9 activity assessment in human liver and kidney microsomal incubations, reaction phenotyping experiments, and pharmacogenomic investigations of UGT1A9 polymorphisms. The UGT1A9*3 variant increases canagliflozin AUC by 45% relative to wild-type, an effect mediated specifically through the M7 formation pathway [1]. In contrast, M5 serves as the UGT2B4 probe. This pathway-specific resolution is essential for precision dosing studies and genotype-guided therapeutic optimization.

Renal Metabolism & Intrarenal PK Studies

M7 is the only glucuronide metabolite formed in human kidney microsomes; M5 is absent [1]. This unique tissue distribution makes M7 an essential biomarker for studies investigating renal glucuronidation capacity, intrarenal drug disposition, and local pharmacokinetic-pharmacodynamic relationships in the proximal tubule—the primary site of SGLT2 therapeutic action.

Selective UGT1A9 Inhibition & DDI Assessment

M7 formation is selectively and potently inhibited by niflumic acid (IC50 = 1.9 μM, Ki = 0.8 μM) with no effect on M5 formation [1]. This differential inhibitor sensitivity enables M7 to be used in in vitro DDI screening panels to detect UGT1A9-mediated metabolic interactions. The clinical relevance is underscored by rifampin coadministration reducing canagliflozin Cmax by 28% and AUC by 51% via UGT enzyme induction [2].

Regulatory PK & Bioequivalence Studies

As the more abundant major glucuronide metabolite (19% of total drug-related exposure vs. 14% for M5) [1], M7 is the critical analyte for FDA MIST guidance compliance and bioequivalence study protocols. Validated UPLC-MS/MS methods exist for simultaneous quantification of M7 alongside M5 and other metabolites in plasma [2], enabling accurate assessment of canagliflozin disposition and metabolite-to-parent exposure ratios in both preclinical and clinical development programs.

Application
Selection Property
Validation Focus
UGT1A9 Phenotyping Research
UGT1A9-specific metabolite reference standard
Genotype-phenotype correlation and pathway activity assessment
Renal Metabolism Studies
Tissue-specific metabolite marker (kidney microsomes)
Renal glucuronidation capacity and local PK evaluation
DDI Screening Research
Differential inhibitor sensitivity profile
UGT1A9-mediated drug interaction identification
Metabolite Exposure Bioanalysis
Predominant glucuronide with validated LC-MS/MS method
Accurate M7/M5 isomer differentiation and exposure ratio research

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